molecular formula C23H19N3O2 B11242303 N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B11242303
M. Wt: 369.4 g/mol
InChI Key: VATSYBLXCJGVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The quinazolinone core is then subjected to substitution reactions to introduce the 2-methyl and 4-oxo groups.

    Coupling with Benzamide: The final step involves coupling the substituted quinazolinone with benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are used.

Major Products:

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-[2-Methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industry: It is explored for its antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3,4-dihydroquinazoline and 4-oxo-3,4-dihydroquinazoline share structural similarities.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide are structurally related.

Uniqueness: N-[2-Methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is unique due to the specific substitution pattern on the quinazolinone core and the presence of the benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

InChI

InChI=1S/C23H19N3O2/c1-15-14-18(12-13-20(15)25-22(27)17-8-4-3-5-9-17)26-16(2)24-21-11-7-6-10-19(21)23(26)28/h3-14H,1-2H3,(H,25,27)

InChI Key

VATSYBLXCJGVDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.